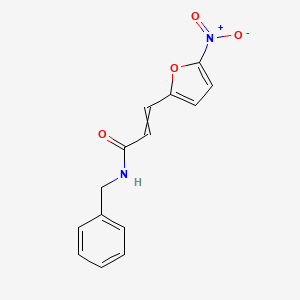
N-Benzyl-3-(5-nitrofuran-2-yl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzyl-3-(5-nitrofuran-2-yl)prop-2-enamide is a synthetic organic compound that belongs to the class of nitrofuran derivatives. These compounds are known for their broad spectrum of biological activities, including antibacterial, antifungal, and antitumor properties . The presence of the nitrofuran moiety in its structure is crucial for its biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-3-(5-nitrofuran-2-yl)prop-2-enamide typically involves the nitration of furan derivatives followed by subsequent reactions to introduce the benzyl and prop-2-enamide groups. One common method involves the nitration of furfural to obtain 5-nitrofuran-2-carbaldehyde, which is then converted to the desired compound through a series of steps including condensation and amination reactions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of these methods would involve optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
N-Benzyl-3-(5-nitrofuran-2-yl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized under specific conditions.
Reduction: Reduction of the nitro group to an amine is a common reaction.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Products include nitrofurans with higher oxidation states.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-Benzyl-3-(5-nitrofuran-2-yl)prop-2-enamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other biologically active compounds.
Biology: Studied for its antibacterial and antifungal properties.
Medicine: Investigated for its potential use in treating infections and as an antitumor agent.
Mecanismo De Acción
The mechanism of action of N-Benzyl-3-(5-nitrofuran-2-yl)prop-2-enamide involves the inhibition of key enzymes in bacterial cells. The nitrofuran moiety is reduced by bacterial nitroreductases, leading to the formation of reactive intermediates that cause DNA damage and inhibit protein synthesis. This compound has been shown to inhibit arylamine N-acetyltransferase, an enzyme essential for the survival of Mycobacterium tuberculosis .
Comparación Con Compuestos Similares
Similar Compounds
Nitrofurantoin: Used primarily for urinary tract infections.
Furazolidone: Used for bacterial diarrhea and Helicobacter pylori infections.
Nitrofurazone: Used for topical infections.
Uniqueness
N-Benzyl-3-(5-nitrofuran-2-yl)prop-2-enamide is unique due to its specific structure, which combines the nitrofuran moiety with a benzyl and prop-2-enamide group. This unique structure contributes to its potent biological activities and makes it a valuable compound for further research and development .
Propiedades
Número CAS |
89811-27-8 |
|---|---|
Fórmula molecular |
C14H12N2O4 |
Peso molecular |
272.26 g/mol |
Nombre IUPAC |
N-benzyl-3-(5-nitrofuran-2-yl)prop-2-enamide |
InChI |
InChI=1S/C14H12N2O4/c17-13(15-10-11-4-2-1-3-5-11)8-6-12-7-9-14(20-12)16(18)19/h1-9H,10H2,(H,15,17) |
Clave InChI |
WLGOLTAXKGWYJV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CNC(=O)C=CC2=CC=C(O2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















